N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
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Description
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a useful research compound. Its molecular formula is C16H11N3O4S and its molecular weight is 341.34. The purity is usually 95%.
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Biological Activity
N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The compound features a benzothiazole moiety fused with a nitrofuran and an amide group. Its molecular formula is C18H17N3O3S with a molecular weight of approximately 351.38 g/mol. The presence of the nitro group enhances its electron-withdrawing properties, which may influence its reactivity and interactions with biological targets.
Table 1: Structural Features
Component | Description |
---|---|
Benzothiazole | Aromatic ring contributing to biological activity |
Nitro Group | Enhances electron-withdrawing capabilities |
Amide Group | Potential for hydrolysis and coupling reactions |
Propyne Group | Engages in alkyne-specific reactions |
Antimicrobial Properties
Research indicates that compounds with benzothiazole and nitrofuran structures exhibit significant antimicrobial activity. Studies have shown that derivatives similar to this compound possess broad-spectrum antimicrobial effects against various pathogens .
Antitumor Activity
The compound has also demonstrated promising antitumor properties. In vitro studies have reported that related benzothiazole derivatives exhibit cytotoxic effects against several cancer cell lines, including breast (MCF-7), colon (HCT116), and lung (A549) cancers. The mechanism of action often involves the inhibition of key cellular pathways such as PI3K and mTOR, which are crucial for tumor growth and survival .
The biological activity of this compound is thought to involve:
- Enzyme Inhibition : The compound may bind to specific enzymes, inhibiting their activity through competitive or allosteric mechanisms.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
- Cell Cycle Arrest : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, preventing proliferation .
Table 2: Biological Activities Summary
Case Study 1: Antitumor Evaluation
In a study evaluating the antitumor effects of similar benzothiazole derivatives, researchers found that compounds exhibited GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 15.1 μM to 93.3 μM across different cancer cell lines. Notably, one derivative showed selective toxicity towards non-small cell lung cancer cells with a GI50 value of 21.5 μM .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of benzothiazole derivatives demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating potential for development as new antimicrobial agents .
Properties
IUPAC Name |
N-(4-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O4S/c1-3-9-18-14-10(2)5-4-6-12(14)24-16(18)17-15(20)11-7-8-13(23-11)19(21)22/h1,4-8H,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXIWYFSXZZIWOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=C(O3)[N+](=O)[O-])N2CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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